5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol typically involves the reaction of a hydrazine derivative with a suitable thiol and an aldehyde or ketone. One common method involves the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides, which can be obtained by reacting carboxylic acid hydrazides with aryl isothiocyanates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides.

Reduction: Alcohols or amines.

Substitution: Various substituted triazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Urease Inhibition

One of the prominent applications of 5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol is as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various pathological conditions, including urinary tract infections and gastric disorders.

A study demonstrated that derivatives of this compound exhibited significant urease inhibition, with some showing IC50 values as low as 0.0137 µM, indicating their potential as therapeutic agents against infections caused by Helicobacter pylori and other urease-producing pathogens .

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| 5c | 0.0137 | Non-competitive |

| 5e | 0.0183 | Non-competitive |

| Thiourea | 15.151 | Competitive |

Antioxidant Activity

Research has also indicated that the compound exhibits antioxidant properties. It has been evaluated for its ability to scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity of this triazole derivative suggests its potential role in developing protective agents against oxidative stress .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for biological assays. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Urease Inhibitors

In a study focusing on urease inhibitors derived from this compound, researchers synthesized various azomethine-triazole hybrids and assessed their inhibitory activity against jack bean urease. The results indicated that these compounds could serve as lead candidates for developing new urease inhibitors with enhanced efficacy .

Case Study 2: Antioxidant Evaluation

Another investigation evaluated the antioxidant capacity of several derivatives of this triazole compound using DPPH radical scavenging assays. The findings revealed that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid, highlighting their potential therapeutic applications in oxidative stress-related conditions .

Mécanisme D'action

The mechanism of action of 5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets. For example, it has been shown to inhibit urease by binding to the active site of the enzyme, thereby preventing its activity . The compound can also act as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5-disubstituted-4H-1,2,4-triazole-3-thiols: These compounds share a similar triazole ring structure and have been studied for their antimicrobial and antifungal activities.

N-(1-(5-mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides: These compounds are similar in structure and have been investigated for their urease inhibition and free radical scavenging properties.

Uniqueness

5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

5-Mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol is a compound within the triazole class, known for its diverse biological activities. This article explores its biological activity, specifically focusing on its interactions with enzymes, particularly urease, and its potential therapeutic applications.

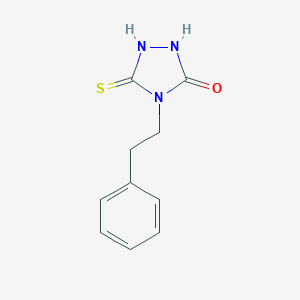

Chemical Structure and Properties

The compound has the following structural formula:

It features a triazole ring and a mercapto group, which are significant for its biological activity. The presence of the phenethyl group contributes to its interaction with biological targets.

Target Enzyme: Jack Bean Urease

The primary target of this compound is the Jack Bean Urease enzyme . This enzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a vital role in nitrogen metabolism.

Mode of Action

The compound inhibits urease through a non-competitive mechanism . By binding to the enzyme without competing with the substrate (urea), it effectively reduces urease activity, leading to an accumulation of urea and a decrease in ammonia production. This inhibition can have implications in various pathological conditions where urease activity is detrimental, such as in certain infections caused by Helicobacter pylori.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 25 |

| Staphylococcus aureus | 18 | 20 |

| Candida albicans | 16 | 30 |

Antioxidant Activity

The compound also demonstrates antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that it can scavenge free radicals effectively.

| Assay Method | IC50 (µM) |

|---|---|

| DPPH | 12.5 |

| ABTS | 15.0 |

Case Studies and Research Findings

A study conducted by Larik et al. (2017) synthesized various derivatives of triazole compounds and evaluated their urease inhibition capabilities. The results indicated that compounds similar to this compound showed promising inhibition rates with IC50 values ranging from 0.0137 μM to 0.0183 μM against urease, indicating high potency compared to traditional inhibitors like thiourea (15.151 μM) .

Another research effort highlighted the molecular docking studies that reveal strong binding affinities between these triazole derivatives and urease enzymes. Docking scores suggested robust interactions that support their potential as lead compounds for developing new urease inhibitors .

Propriétés

IUPAC Name |

4-(2-phenylethyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c14-9-11-12-10(15)13(9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXNUVNCFDNFIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)NNC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.